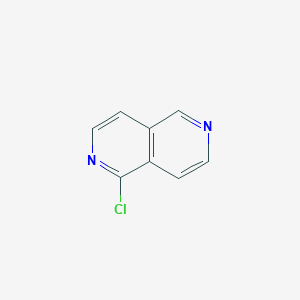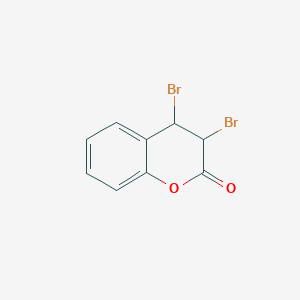
3,4-Dibromochroman-2-one
Übersicht
Beschreibung
“3,4-Dibromochroman-2-one” is a chemical compound with the CAS Number: 42974-18-5. It has a molecular weight of 305.95 and is typically a white to yellow solid . It is used in research and development .
Molecular Structure Analysis
The molecular formula of “3,4-Dibromochroman-2-one” is C9H6Br2O2 . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
“3,4-Dibromochroman-2-one” is a white to yellow solid . Its molecular weight is 305.95 . Other physical and chemical properties are not specified in the search results.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Discovery
- 3,4-Dibromochroman-2-one is a chroman-4-one derivative, a notable class in heterocyclic chemistry and drug discovery. These compounds serve as important intermediates and building blocks in organic synthesis and drug design, with a variety of structural categories including benzylidene-4-chromanones and isoflavanones (Emami & Ghanbarimasir, 2015).
Crystallography and Conformational Analysis
- Researchers have used derivatives of 3,4-Dibromochroman-2-one to understand crystal structures and conformational changes. In a study, X-ray crystallography, computational analysis, and spectroscopic studies provided insights into the role of substitutions in stabilizing three-dimensional structures (Salam et al., 2021).
Synthesis of Bioactive Compounds
- The compound is used in the synthesis of bioactive derivatives. For example, a study focused on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are significant intermediates with therapeutic and pharmacological properties (Kęciek et al., 2020).
Electrochromic Materials
- Novel electrochromic materials have been synthesized using 3,4-Dibromochroman-2-one derivatives. These materials have applications in display technologies and energy-efficient windows (Carbas, 2017).
Fluorescent Dyes and Molecular Sensors
- Derivatives of 3,4-Dibromochroman-2-one are used in developing fluorescent dyes and molecular sensors. The dyes respond to solvent changes and can be modified for various applications, including biological imaging (Klymchenko et al., 2003).
Organic Synthesis
- The compound is also instrumental in organic synthesis. For instance, its derivatives are used in diastereoselective enzymatic synthesis, forming the core of various new compounds (Liu et al., 2011).
Safety And Hazards
Safety information for “3,4-Dibromochroman-2-one” includes various precautionary statements. These include recommendations to avoid contact with air and water, to handle under inert gas, to protect from moisture, and to keep cool . A detailed safety data sheet would provide more comprehensive information .
Eigenschaften
IUPAC Name |
3,4-dibromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKAAETZDLJFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480932 | |
| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromochroman-2-one | |
CAS RN |
42974-18-5 | |
| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



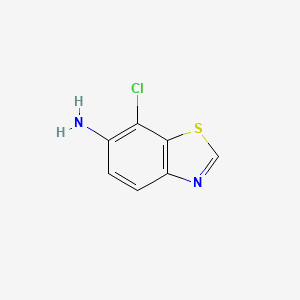

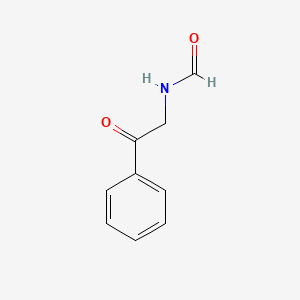



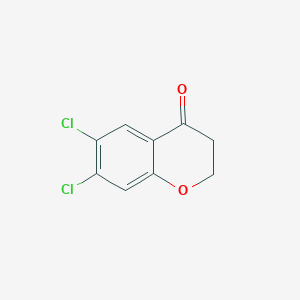
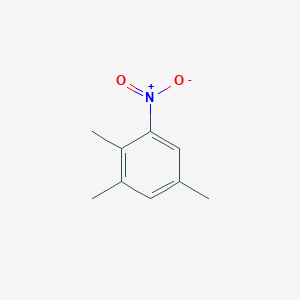
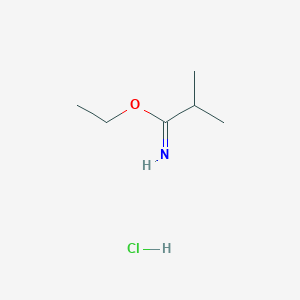
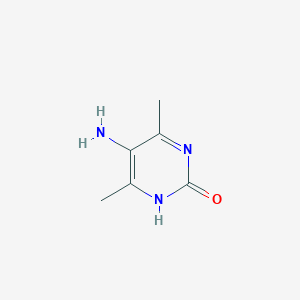
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)

